molecular formula C27H46O B1352476 Doristerol CAS No. 566-99-4

Doristerol

Cat. No.: B1352476
CAS No.: 566-99-4
M. Wt: 386.7 g/mol
InChI Key: ONYPIMNXSARKFQ-NFTYELEKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Doristerol typically involves the hydrogenation of plant sterols. The process begins with the extraction of plant sterols from sources such as soybeans or tall oil. These sterols are then subjected to hydrogenation under high pressure and temperature conditions, often in the presence of a catalyst such as palladium on carbon. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the sterol double bonds while preserving the hydroxyl group at the C3 position.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large-scale hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through a series of distillation and crystallization steps to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Doristerol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form oxysterols, which are important intermediates in the biosynthesis of bile acids and steroid hormones.

    Reduction: Reduction of this compound can lead to the formation of saturated sterols, which have different biological activities.

    Substitution: Substitution reactions involving this compound typically occur at the hydroxyl group, leading to the formation of esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of this compound.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions, often in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: Oxysterols

    Reduction: Saturated sterols

    Substitution: Esters and ethers of this compound

Scientific Research Applications

Doristerol has a wide range of applications in scientific research:

Mechanism of Action

Doristerol exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. Additionally, this compound serves as a precursor for the biosynthesis of steroid hormones and bile acids. The molecular targets include enzymes involved in the cholesterol biosynthesis pathway, such as HMG-CoA reductase .

Comparison with Similar Compounds

    Cholesterol: The most well-known sterol, essential for cell membrane structure and precursor for steroid hormones.

    Sitosterol: A plant sterol with similar structure and function to Doristerol, used in the treatment of hypercholesterolemia.

    Campesterol: Another plant sterol, structurally similar to this compound, with applications in lowering cholesterol levels.

Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern and its role as a precursor in the biosynthesis of various biologically active compounds. Its ability to integrate into cell membranes and affect their properties distinguishes it from other sterols .

Properties

IUPAC Name

(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20+,21+,23-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYPIMNXSARKFQ-NFTYELEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312065
Record name 5α-Cholest-8(14)-en-3β-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

566-99-4
Record name 5α-Cholest-8(14)-en-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5α-Cholest-8(14)-en-3β-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doristerol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPL64BMT8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120 °C
Record name Doristerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029815
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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